6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

CAS No.:

Cat. No.: VC16636200

Molecular Formula: C26H53NO3

Molecular Weight: 427.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H53NO3 |

|---|---|

| Molecular Weight | 427.7 g/mol |

| IUPAC Name | 6-(4-hydroxybutylamino)hexyl 2-hexyldecanoate |

| Standard InChI | InChI=1S/C26H53NO3/c1-3-5-7-9-10-14-20-25(19-13-8-6-4-2)26(29)30-24-18-12-11-15-21-27-22-16-17-23-28/h25,27-28H,3-24H2,1-2H3 |

| Standard InChI Key | AIKFOPXHSONQHU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

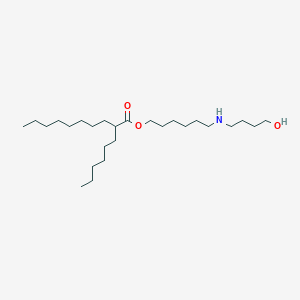

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is a branched lipid characterized by a 2-hexyldecanoate ester group linked to a hexyl chain modified with a 4-hydroxybutylamino moiety. The IUPAC name, 6-(4-hydroxybutylamino)hexyl 2-hexyldecanoate, reflects its two primary structural domains:

-

A hydrophobic 2-hexyldecanoic acid tail that promotes lipid bilayer integration.

-

A hydrophilic 4-hydroxybutylaminohexyl headgroup that enables pH-dependent protonation, critical for mRNA binding and endosomal escape .

The compound’s canonical SMILES string, CCCCCCCCC(C(=O)OCCCCCCNCCCCO)CCCCCC, encodes its branching pattern, while its Standard InChIKey (AIKFOPXHSONQHU-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 427.7 g/mol | |

| CAS Number | 2644752-88-3 | |

| Solubility | Lipophilic (soluble in organic solvents) | |

| Storage Conditions | -20°C, protected from light |

Applications in Nanotechnology and Biomedicine

Mechanism of Action:

-

mRNA Encapsulation: The lipid’s hydrophobic tail aligns with other LNP components (e.g., cholesterol, phospholipids) to form a stable micellar structure around mRNA .

-

Cellular Uptake: LNPs enter cells via endocytosis, facilitated by the lipid’s surface charge and interactions with cell membranes .

-

Endosomal Escape: Protonation in acidic endosomes induces a hexagonal phase transition, disrupting the endosomal membrane and releasing mRNA into the cytosol .

Vaccine Development and Gene Therapy

The compound’s utility in mRNA vaccines mirrors that of ALC-0315 in the Pfizer-BioNTech COVID-19 vaccine. Preclinical studies demonstrate its ability to deliver mRNA encoding antigens or therapeutic proteins, eliciting robust immune responses or correcting genetic defects . For example, Hamilton et al. (2022) utilized this lipid in LNPs to deliver CRISPR-Cas9 mRNA for genome editing in murine models, achieving >80% target gene knockdown in hepatocytes .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of 6-((4-hydroxybutyl)amino)hexyl 2-hexyldecanoate involves a multi-step process:

-

Esterification: 2-Hexyldecanoic acid is reacted with hexanol to form the 2-hexyldecanoate ester.

-

Reductive Amination: The ester is coupled with 4-aminobutanol via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)), yielding the final product .

Comparative Analysis with ALC-0315

Structural and Functional Differences

While both lipids share a 4-hydroxybutylamino headgroup, ALC-0315 features a bis(2-hexyldecanoate) structure, whereas 6-((4-hydroxybutyl)amino)hexyl 2-hexyldecanoate has a single ester linkage. This difference impacts their packing efficiency in LNPs and mRNA release kinetics .

Table 2: Comparison of Key Lipids in mRNA Vaccines

| Property | 6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate | ALC-0315 |

|---|---|---|

| Molecular Formula | ||

| Headgroup | Monoamine | Diamine |

| mRNA Binding Efficiency | Moderate | High |

| Toxicity Profile | Low | Moderate |

| Clinical Use | Preclinical | Approved (BNT162b2) |

Current Research and Future Directions

Optimization of LNP Formulations

Recent studies focus on modulating the lipid’s hydrocarbon tail length to enhance mRNA delivery. For instance, shortening the hexyl chain reduces cytotoxicity but may compromise endosomal escape efficiency . Computational modeling predicts that branched tails improve LNP stability at physiological temperatures, a hypothesis under experimental validation.

Expanding Therapeutic Applications

Ongoing trials explore the lipid’s utility beyond vaccines, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume